molecular formula C33H26BrN2+ B11714623 1-[2-(5-bromo-1H-indol-3-yl)ethyl]-2,4,6-triphenylpyridinium

1-[2-(5-bromo-1H-indol-3-yl)ethyl]-2,4,6-triphenylpyridinium

Cat. No.: B11714623
M. Wt: 530.5 g/mol
InChI Key: SZLNXYKSOABWKJ-UHFFFAOYSA-N
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Description

1-[2-(5-BROMO-1H-INDOL-3-YL)ETHYL]-2,4,6-TRIPHENYLPYRIDIN-1-IUM is a complex organic compound that features an indole moiety, a pyridinium core, and multiple phenyl groups. Indole derivatives are known for their significant biological activities and are commonly found in natural products and pharmaceuticals . The presence of the bromine atom on the indole ring and the pyridinium core makes this compound particularly interesting for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(5-BROMO-1H-INDOL-3-YL)ETHYL]-2,4,6-TRIPHENYLPYRIDIN-1-IUM typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The bromination of the indole ring can be achieved using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.

The next step involves the formation of the pyridinium core. This can be done through a condensation reaction between the indole derivative and a pyridine derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(5-BROMO-1H-INDOL-3-YL)ETHYL]-2,4,6-TRIPHENYLPYRIDIN-1-IUM is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C33H26BrN2+

Molecular Weight

530.5 g/mol

IUPAC Name

5-bromo-3-[2-(2,4,6-triphenylpyridin-1-ium-1-yl)ethyl]-1H-indole

InChI

InChI=1S/C33H26BrN2/c34-29-16-17-31-30(22-29)27(23-35-31)18-19-36-32(25-12-6-2-7-13-25)20-28(24-10-4-1-5-11-24)21-33(36)26-14-8-3-9-15-26/h1-17,20-23,35H,18-19H2/q+1

InChI Key

SZLNXYKSOABWKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)CCC4=CNC5=C4C=C(C=C5)Br)C6=CC=CC=C6

Origin of Product

United States

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